2-(Difluoromethoxy)naphthalene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H8F2O3 and a molecular weight of 238.19 g/mol . This compound is a derivative of naphthalene, featuring a difluoromethoxy group and a carboxylic acid group attached to the naphthalene ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)naphthalene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is utilized in various scientific research fields, including:
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)naphthalene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity and receptor interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxylic acid: A similar compound with a carboxylic acid group attached to the naphthalene ring but lacking the difluoromethoxy group.
6-(Difluorophosphono-methyl)naphthalene-2-carboxylic acid: Another naphthalene derivative with a difluorophosphono group instead of the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other naphthalene derivatives. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it valuable for various research and industrial applications .
Biological Activity
Chemical Structure and Properties
2-(Difluoromethoxy)naphthalene-5-carboxylic acid is an organic compound characterized by a naphthalene ring with a difluoromethoxy group and a carboxylic acid functional group. Its molecular formula is C12H8F2O3 and it has a molecular weight of approximately 232.18 g/mol. The presence of the difluoromethoxy group enhances the compound's electronic properties, potentially influencing its biological activity.
Biological Activity
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Naphthalene derivatives are known for their antibacterial , antifungal , and anti-inflammatory activities. The introduction of difluoromethoxy groups can enhance these properties by altering the compound's lipophilicity and reactivity, which may influence its pharmacological profile.
Potential Biological Applications
- Antimicrobial Activity : Similar naphthalene derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Anti-inflammatory Effects : Compounds with naphthalene backbones have been reported to exhibit anti-inflammatory activities, indicating potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : Interaction studies may reveal binding affinities to various biological targets, including enzymes and receptors. The compound's structure could facilitate interactions through hydrogen bonding and hydrophobic interactions.
Comparative Analysis of Related Compounds
The following table summarizes compounds structurally related to this compound, highlighting their features and biological activities:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Naphthoic Acid | Naphthalene ring with a carboxylic acid group | Simple structure without fluorine substitution |
2-Hydroxy-7-methoxy-5-methyl-naphthalene-1-carboxylic Acid | Hydroxy and methoxy groups on naphthalene | Contains additional hydroxyl and methoxy groups |
1,4-Dimethoxy-2-naphthoic Acid | Two methoxy groups on naphthalene | More polar due to two methoxy groups |
2-Difluoromethyl-naphthoic Acid | Difluoromethyl group instead of difluoromethoxy | Different substitution pattern affecting reactivity |
Mechanistic Insights
Research indicates that the difluoromethoxy group can modulate the lipophilicity of the compound, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, studies have shown that compounds with difluoromethyl substitutions tend to exhibit higher permeability compared to their trifluoromethyl counterparts . This characteristic may enhance the bioavailability of this compound.
Case Studies
- Antibacterial Screening : A study exploring the antibacterial activity of naphthalene derivatives identified several compounds that inhibited growth against Staphylococcus aureus and Escherichia coli. While specific data for this compound was not presented, its structural similarities suggest potential efficacy in similar assays.
- Inhibition of Enzymatic Activity : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. The structural characteristics of this compound may allow it to interact effectively with such targets, warranting further investigation into its inhibitory potential against CDK-related pathways .
Properties
Molecular Formula |
C12H8F2O3 |
---|---|
Molecular Weight |
238.19 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O3/c13-12(14)17-8-4-5-9-7(6-8)2-1-3-10(9)11(15)16/h1-6,12H,(H,15,16) |
InChI Key |
IPACAZDTCRUKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.